1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperidine-3-carboxamide
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Overview
Description
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-ETHYL-N~3~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound that features a pyrazole and oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-ETHYL-N~3~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-3-PIPERIDINECARBOXAMIDE typically involves multiple steps. The initial step often includes the preparation of the pyrazole and oxadiazole intermediates. These intermediates are then subjected to sulfonylation and subsequent coupling reactions to form the final compound. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-ETHYL-N~3~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or oxadiazole moieties, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-ETHYL-N~3~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-3-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability
Mechanism of Action
The mechanism of action of 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-ETHYL-N~3~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE
- 3-(5-DIFLUOROMETHOXY-1-METHYL-3-TRIFLUOROMETHYLPYRAZOL-4-YL)METHYL-4,5-DIHYDRO-5,5-DIMETHYL-1,2-ISOXAZOLE
Uniqueness
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-ETHYL-N~3~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-3-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H26N6O4S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)sulfonyl-N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C17H26N6O4S/c1-5-22(11-15-12(2)19-27-20-15)17(24)14-7-6-8-23(10-14)28(25,26)16-9-18-21(4)13(16)3/h9,14H,5-8,10-11H2,1-4H3 |
InChI Key |
INCLTNOZSKHIQB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=NON=C1C)C(=O)C2CCCN(C2)S(=O)(=O)C3=C(N(N=C3)C)C |
Origin of Product |
United States |
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